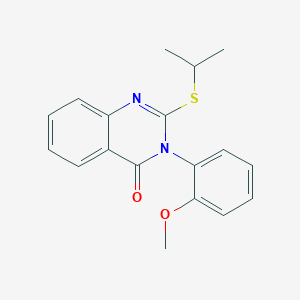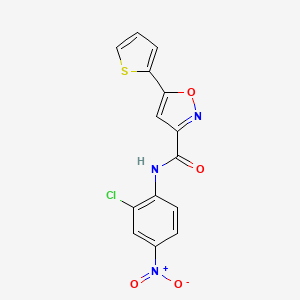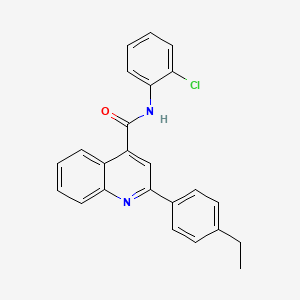![molecular formula C24H20F2N2O2 B4691015 {3-fluoro-4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}(phenyl)methanone](/img/structure/B4691015.png)
{3-fluoro-4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}(phenyl)methanone
Overview
Description
{3-fluoro-4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}(phenyl)methanone, also known as FPMP, is a novel psychoactive substance that belongs to the class of designer drugs. It is a potent dopamine reuptake inhibitor and has been found to have a high affinity for the dopamine transporter. The chemical structure of FPMP is similar to other psychoactive substances such as methylphenidate and cocaine.
Mechanism of Action
{3-fluoro-4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}(phenyl)methanone works by inhibiting the reuptake of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and reward. By blocking the reuptake of dopamine, this compound increases the concentration of dopamine in the brain, leading to an increase in the activation of the reward pathway. This results in feelings of euphoria and increased motivation.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects on the brain and body. It has been shown to increase the release of dopamine, norepinephrine, and serotonin, which are all neurotransmitters that play a role in mood and motivation. This compound has also been found to increase heart rate, blood pressure, and body temperature.
Advantages and Limitations for Lab Experiments
One advantage of using {3-fluoro-4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}(phenyl)methanone in laboratory experiments is its high potency and selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in various physiological and behavioral processes. However, one limitation of using this compound is its potential for abuse and addiction. Care must be taken when handling and using this substance in laboratory settings.
Future Directions
There are several future directions for research on {3-fluoro-4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}(phenyl)methanone. One area of interest is its potential use in the treatment of substance abuse disorders. Studies have shown that this compound may be effective in reducing drug-seeking behavior in animal models of addiction. Another area of interest is its potential use as a cognitive enhancer. Studies have shown that this compound may improve cognitive function and memory in animal models. Further research is needed to determine the safety and efficacy of this compound in humans.
Scientific Research Applications
{3-fluoro-4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}(phenyl)methanone has been extensively studied for its potential use in the treatment of various neuropsychiatric disorders such as attention deficit hyperactivity disorder (ADHD) and substance abuse disorders. It has also been studied for its potential use as a cognitive enhancer and performance-enhancing drug.
properties
IUPAC Name |
[3-fluoro-4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F2N2O2/c25-20-9-5-4-8-19(20)24(30)28-14-12-27(13-15-28)22-11-10-18(16-21(22)26)23(29)17-6-2-1-3-7-17/h1-11,16H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUULBVCQTUARFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)F)C(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N,3-trimethyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B4690940.png)

![N-(2-cyanoethyl)-2-[(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N-phenylacetamide](/img/structure/B4690952.png)



![methyl 4-hydroxy-3-[(1-piperidinylmethyl)thio]benzoate](/img/structure/B4690993.png)
![1-(4-fluorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4690999.png)


![methyl 5-(aminocarbonyl)-2-[({[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4691022.png)
![3-(4-methoxyphenyl)-5-[(9-oxo-9H-fluoren-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4691027.png)
![N-cycloheptyl-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B4691030.png)